Dopentacontane
Description
Structure
2D Structure
Properties
IUPAC Name |
dopentacontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H106/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-52H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIPLQZWDQVPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H106 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335022 | |
| Record name | dopentacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
731.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7719-79-1 | |
| Record name | Dopentacontane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7719-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | dopentacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies and Reaction Pathways
Controlled Synthesis of Dopentacontane and Analogous Very Long Chain Alkanes
The synthesis of very long-chain alkanes (VLCAs) such as this compound (C₅₂H₁₀₆) necessitates precise control over reaction pathways to achieve the desired high molecular weight and purity. The primary strategies employed are the complete saturation of unsaturated precursors of the correct chain length and the build-up of hydrocarbon chains from smaller molecules, as seen in the Fischer-Tropsch process. wikipedia.org These methods are fundamental in various fields, from materials science to geochemistry, where pure, well-defined VLCAs are required. jst.go.jptandfonline.com
Catalytic hydrogenation is a cornerstone reaction in organic chemistry for the conversion of unsaturated compounds, like alkenes and alkynes, into saturated alkanes. wikipedia.orglibretexts.org For the synthesis of this compound, this process involves the hydrogenation of a corresponding C₅₂ unsaturated hydrocarbon. This addition reaction is thermodynamically favorable, resulting in a more stable, lower-energy saturated molecule. libretexts.org The reaction is carried out by treating the unsaturated substrate with molecular hydrogen (H₂) in the presence of a metal catalyst. wikipedia.orgmasterorganicchemistry.com
The mechanism of heterogeneous catalytic hydrogenation is a multi-step process occurring on the surface of a metal catalyst. wikipedia.orglibretexts.org Palladium (Pd) and platinum (Pt) are highly active and widely used catalysts for this transformation, often dispersed on a high-surface-area support like activated carbon (C) to maximize efficiency. masterorganicchemistry.comappliedcatalysts.comresearchgate.net
The generally accepted mechanism involves:
Adsorption and Activation : The reactants, which are the unsaturated hydrocarbon and molecular hydrogen, are adsorbed onto the catalyst's surface. wikipedia.orglibretexts.org The metal surface activates the H-H bond, cleaving it to form metal-hydride bonds (M-H). wikipedia.orglibretexts.org
Stepwise Hydrogen Transfer : A hydrogen atom is transferred from the metal surface to one of the carbon atoms of the double or triple bond. libretexts.org A second hydrogen atom is then transferred to the other carbon atom, completing the addition. libretexts.org
Desorption : Once saturated, the resulting alkane molecule has a weaker affinity for the catalyst surface and is desorbed, freeing the active site for the next catalytic cycle. masterorganicchemistry.com
Mechanistic studies reveal nuances between different catalytic systems. Palladium catalysts are known to absorb hydrogen into their bulk lattice, and this dissolved hydrogen can be a key reactive species, diffusing to the surface to participate in the hydrogenation. researchgate.net Platinum-based catalysts are also highly effective, capable of operating at lower temperatures and pressures. wikipedia.org While palladium is generally effective for hydrogenating C=C bonds, platinum systems can sometimes exhibit higher activity under mild conditions. researchgate.net
Table 1: Comparison of Palladium and Platinum Catalysts in Heterogeneous Hydrogenation
| Feature | Palladium (Pd) Catalysts | Platinum (Pt) Catalysts |
| Common Form | Supported on carbon (Pd/C). masterorganicchemistry.com | Supported on carbon (Pt/C) or as platinum oxide (PtO₂). libretexts.org |
| Activity | Highly active for alkene and alkyne hydrogenation. researchgate.net | Highly active, sometimes more so than palladium under mild conditions. wikipedia.orgresearchgate.net |
| Mechanism | Involves surface-adsorbed hydrogen and absorbed bulk-phase hydrogen. researchgate.net | Primarily involves surface-adsorbed hydrogen. wikipedia.org |
| Operating Conditions | Effective under a range of temperatures and pressures. | Can operate at lower temperatures and pressures. wikipedia.org |
| Selectivity | Generally provides complete saturation to alkanes. researchgate.net | Can be highly selective for complete hydrogenation. researchgate.net |
The chain length of the final alkane is determined by the unsaturated precursor used for the hydrogenation reaction. researchgate.net Therefore, achieving chain length specificity for this compound synthesis requires starting with an unsaturated C₅₂ hydrocarbon. The optimization of reaction parameters is then critical to ensure a high yield and purity of the final product by maximizing the reaction rate and minimizing side reactions like cracking. appliedcatalysts.com Key parameters that require fine-tuning include temperature, hydrogen pressure, catalyst type and concentration, and the choice of solvent. appliedcatalysts.comunito.it
Elevated temperatures and pressures are typically used to facilitate the reaction. However, conditions must be carefully controlled. The choice of catalyst and its concentration can significantly influence reaction rates and selectivity. appliedcatalysts.comunito.it For instance, while a higher catalyst amount might increase conversion, an excessive amount could potentially lead to side reactions. unito.it Similarly, hydrogen pressure affects reaction kinetics; it must be sufficient to drive the reaction to completion but controlled to maintain selectivity. unito.itrsc.org
Table 2: Influence of Reaction Parameters on Catalytic Hydrogenation
| Parameter | Effect on Reaction | Optimization Goal for this compound Synthesis |
| Temperature | Affects reaction kinetics and selectivity. appliedcatalysts.comrsc.org | To achieve a high conversion rate without inducing thermal degradation or cracking of the long hydrocarbon chain. |
| Hydrogen Pressure | Influences reaction rate and hydrogen availability on the catalyst surface. unito.itrsc.org | To ensure complete saturation of the precursor to the alkane form while avoiding over-hydrogenolysis. unito.it |
| Catalyst Concentration | Directly impacts the number of available active sites and thus the reaction rate. unito.it | To find the optimal amount that maximizes yield and reaction speed without being excessive, which can be uneconomical or promote side reactions. unito.it |
| Solvent | Can affect substrate solubility and interaction with the catalyst surface. unito.it | To ensure the very long-chain precursor remains in solution and can effectively interact with the heterogeneous catalyst. |
The Fischer-Tropsch (FT) synthesis is a major industrial process for producing liquid fuels and chemicals from synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂). avioxx.co.ukdoe.gov This catalytic process is essentially a polymerization reaction that builds hydrocarbons of various chain lengths, making it a viable route for producing the heavy waxes that contain this compound. wikipedia.orgpsu.edumdpi.com The general stoichiometry for the formation of alkanes (paraffins) is:
(2n+1)H₂ + nCO → CnH₂n+₂ + nH₂O avioxx.co.uketipbioenergy.eu
Product distribution follows statistical models, yielding a range of hydrocarbons from methane (B114726) to species with over 70 carbon atoms. psu.edumdpi.com
Cobalt (Co) Catalysts: These are generally preferred for producing high molecular weight, linear alkanes (waxes) and are particularly suitable for syngas derived from natural gas (high H₂/CO ratio). avioxx.co.ukdoe.gov They exhibit high activity and stability but are more expensive and highly sensitive to sulfur poisoning. doe.gov
Iron (Fe) Catalysts: Iron catalysts are less expensive and more suitable for lower-quality feedstocks like coal, which produce syngas with a low H₂/CO ratio. doe.gov This is due to their inherent water-gas-shift activity, which can adjust the H₂/CO ratio in-situ. doe.gov By operating iron catalysts at low temperatures (Low-Temperature Fischer-Tropsch or LTFT), the production of heavy waxes can be maximized. doe.govetipbioenergy.eu
Ruthenium (Ru) Catalysts: Ruthenium is highly active and selective towards long-chain hydrocarbons but its high cost limits its large-scale industrial use. doe.govmdpi.com
Catalyst performance is assessed by its activity (CO conversion rate), selectivity towards the desired hydrocarbon fraction (governed by the chain growth probability factor, α), and its operational stability. frontiersin.orgfrontiersin.org
Table 3: Comparison of Common Fischer-Tropsch Catalysts
| Catalyst | Primary Application | Advantages | Disadvantages |
| Iron (Fe) | Coal-to-liquids (CTL), low H₂/CO ratio syngas. doe.gov | Low cost, high water-gas-shift activity. doe.gov | Lower activity and lifetime compared to cobalt, higher potential for coke deposition. doe.gov |
| Cobalt (Co) | Gas-to-liquids (GTL), high H₂/CO ratio syngas, long-chain wax production. avioxx.co.ukdoe.gov | High activity, high selectivity to linear alkanes, long lifetime. doe.govmdpi.com | High cost, sensitive to sulfur poisoning. doe.gov |
| Ruthenium (Ru) | Laboratory-scale, high-value chemicals. | Highest activity and selectivity for very long chains. mdpi.com | Prohibitively expensive for large-scale fuel production. doe.gov |
To enhance the yield of very long-chain alkanes like this compound, process engineering focuses on optimizing reactor design and operating conditions to favor high chain growth. doe.gov The FT reaction is highly exothermic, making efficient heat removal a critical design consideration to maintain stable and selective operation. doe.gov
Operating Conditions: Low temperatures and high pressures are key to maximizing the yield of heavy waxes. avioxx.co.ukdoe.gov
Temperature: Low-temperature FT (LTFT) processes, typically running between 220–270°C, favor the formation of high molecular weight products. doe.govetipbioenergy.eu
Pressure: Higher operating pressures (10–40 bar) increase CO conversion and promote the formation of longer hydrocarbon chains. avioxx.co.uk
H₂/CO Ratio: The syngas composition influences product selectivity, with a lower H₂/CO ratio generally favoring longer chains. avioxx.co.uk
Reactor Technology: The choice of reactor is crucial for managing the reaction's heat and maximizing the desired product fraction.
Fixed-Bed Reactors: These are commonly used for LTFT synthesis aiming to produce heavy hydrocarbons and waxes. avioxx.co.ukdoe.gov
Slurry Phase Reactors: Modern LTFT processes often use slurry reactors, which provide excellent temperature control and achieve high conversion rates to hydrocarbon wax. etipbioenergy.eu
Following the synthesis, the raw FT product, a synthetic crude, undergoes fractionation and purification to isolate specific hydrocarbon fractions. psu.edu this compound would be recovered from the heavy paraffinic wax fraction.
Catalyst Design and Performance Evaluation
Wurtz Condensation and Related Chain Extension Reactions
The Wurtz reaction is a classic method in organic chemistry for the formation of alkanes through the coupling of two alkyl halides in the presence of sodium metal and dry ether. byjus.comtestbook.comunacademy.com This reaction facilitates the formation of a new carbon-carbon bond, resulting in a longer alkane chain. byjus.com The general principle involves the reaction of an alkyl halide (R-X) with sodium, which acts as a reducing agent, to generate a highly reactive alkyl radical (R•). Two of these radicals then dimerize to form the new alkane (R-R). byjus.comunacademy.comjk-sci.com
The synthesis of symmetrical, high-molecular-weight alkanes like this compound (C₅₂H₁₀₆) can be achieved using this methodology. researchgate.net For instance, the synthesis of this compound can start from a 26-carbon precursor, such as hexacosanoic acid (C₂₆). This precursor would first need to be converted to an alkyl halide, for example, 1-bromohexacosane (B3052599). The subsequent Wurtz condensation of two molecules of 1-bromohexacosane would then yield this compound.
The reaction mechanism is generally understood to proceed through the following steps:
Electron Transfer: An electron is transferred from a sodium atom to the alkyl halide, forming an alkyl radical and a sodium halide. jk-sci.com
R-X + Na → R• + Na⁺X⁻
Alkyl Anion Formation: The alkyl radical then accepts another electron from a second sodium atom to form a nucleophilic alkyl anion. jk-sci.com
R• + Na → R⁻Na⁺
Nucleophilic Substitution (Sₙ2): The alkyl anion then displaces the halide from a second molecule of the alkyl halide in an Sₙ2 reaction, forming the final carbon-carbon bond. jk-sci.com
R⁻Na⁺ + R-X → R-R + Na⁺X⁻
While effective for synthesizing symmetrical alkanes, the Wurtz reaction has limitations. It is generally not suitable for preparing asymmetrical alkanes because it produces a mixture of products that are difficult to separate. unacademy.comjk-sci.com Additionally, side reactions can lead to the formation of alkenes, especially with sterically hindered alkyl halides. unacademy.comjk-sci.com Despite these drawbacks, the Wurtz condensation remains a valuable tool for the synthesis of very-long-chain alkanes. researchgate.net
Decarboxylation Pathways in Long-Chain Alkane Synthesis
Decarboxylation, the removal of a carboxyl group (-COOH) as carbon dioxide (CO₂), is a fundamental reaction in the synthesis of long-chain alkanes. This can be achieved through various chemical methods, often involving the conversion of a fatty acid into an alkane with one fewer carbon atom.
One prominent method is the Hunsdiecker reaction , where a silver salt of a carboxylic acid is treated with bromine to yield an alkyl bromide. This bromide can then be reduced to the corresponding alkane. A variation of this is the Barton-McCombie deoxygenation , which is a radical-based method.
In the context of very-long-chain alkanes, decarboxylation can be part of a multi-step synthetic sequence. For example, a long-chain fatty acid can be a starting point. The direct decarboxylation of fatty acids to produce alkanes is a known process, particularly in biological systems where enzymes like cytochrome P450 can catalyze this transformation. oup.com In chemical synthesis, this can be more challenging and often requires harsh conditions or specific reagents.
A common laboratory approach involves the conversion of the carboxylic acid to a derivative that is more amenable to decarboxylation. For instance, the acid can be converted to a peroxide and then thermally or photochemically decomposed. Another approach is the Kochi reaction , which uses lead tetraacetate and a lithium halide to effect decarboxylative halogenation, which can then be followed by reduction.
Kolbe Electrolysis for High Molecular Weight Hydrocarbons
The mechanism of the Kolbe synthesis involves the following steps at the anode:
Oxidation of Carboxylate: The carboxylate anion is oxidized, losing an electron to form a carboxyl radical.
2RCOO⁻ → 2RCOO• + 2e⁻
Decarboxylation: The unstable carboxyl radical rapidly loses carbon dioxide to form an alkyl radical.
2RCOO• → 2R• + 2CO₂
Dimerization: Two alkyl radicals combine to form the final alkane product.
2R• → R-R
For the synthesis of this compound (C₅₂H₁₀₆), one could theoretically use the salt of a 27-carbon carboxylic acid, such as heptacosanoic acid. However, the practical application of Kolbe electrolysis for such high molecular weight compounds can be limited by the solubility of the carboxylate salt and the potential for side reactions. purechemistry.org The process is generally more efficient for synthesizing hydrocarbons from C₄-C₂₈ fatty acids to produce C₆-C₅₄ hydrocarbons. googleapis.com
The Kolbe reaction is a powerful tool for creating carbon-carbon bonds and has been explored for the production of biofuels and other valuable chemicals from renewable fatty acid feedstocks derived from plant oils and animal fats. google.comgoogleapis.com
Novel Approaches for Ultralong Alkane Chain Elongation (e.g., Wittig Reaction, Acetal (B89532) Deprotection)
The synthesis of ultralong-chain alkanes like this compound requires robust and efficient methods for chain elongation. Modern organic synthesis offers several powerful strategies, including the Wittig reaction and the use of protecting groups like acetals, to construct these large molecules with high precision.
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.comwikipedia.org This reaction is highly valuable as it forms a new carbon-carbon double bond at a specific location, which can then be hydrogenated to the corresponding alkane. mnstate.edu For constructing a molecule like this compound, a multi-step iterative approach can be employed. For example, a long-chain aldehyde could be reacted with a long-chain phosphorus ylide, followed by hydrogenation of the resulting alkene. This process can be repeated to systematically build up the carbon backbone.
A key challenge in synthesizing complex molecules with multiple functional groups is preventing unwanted side reactions. This is where protecting groups become essential. wikipedia.org An acetal is a common protecting group for aldehydes and ketones. wikipedia.orgresearchgate.net In a synthesis targeting a long-chain alkane, a molecule might contain a carbonyl group that needs to be preserved while another part of the molecule undergoes reaction. By converting the carbonyl to an acetal, it is rendered unreactive towards many reagents, such as Grignard reagents or hydrides. wikipedia.orgmasterorganicchemistry.com
A synthetic strategy for an ultralong chain might involve:
Protection: A keto-aldehyde is protected at the ketone functional group as an acetal.
Chain Elongation: The aldehyde portion of the molecule is then subjected to a Wittig reaction to extend the carbon chain.
Hydrogenation: The newly formed double bond is reduced to a single bond.
Deprotection: The acetal protecting group is removed by treatment with aqueous acid, regenerating the ketone for further reactions or yielding the final product. wikipedia.org
This combination of the Wittig reaction for controlled C=C bond formation and acetal protection/deprotection allows for the systematic and controlled synthesis of very-long-chain alkanes. researchgate.net Research has demonstrated the synthesis of extremely long polymethylene chains, such as a C₁₂₈ diol, using a sequence of Wittig reactions and acetal deprotections in a two-directional manner. researchgate.net
Biosynthetic Routes and Metabolic Engineering for this compound Production
Elucidation of Alkane-Forming Pathways in Microbial Systems (e.g., Vibrio furnissii via 1-Alcohol Pathway)
Microorganisms have evolved diverse biochemical pathways to produce hydrocarbons. While the most well-known pathway involves the decarbonylation of fatty aldehydes, research has uncovered alternative routes. One such novel pathway for long-chain n-alkane synthesis has been identified in the bacterium Vibrio furnissii M1, which proceeds via a 1-alcohol intermediate. nih.govscispace.comnih.gov
Evidence for this pathway includes the observation that V. furnissii M1 produces both even- and odd-numbered n-alkanes from glucose, whereas it only synthesizes even-numbered fatty acids. nih.govscispace.com This finding cannot be fully explained by the traditional decarbonylation pathway, which would predominantly yield odd-numbered alkanes from even-numbered fatty acids. scispace.com
The proposed 1-alcohol pathway in V. furnissii M1 involves the following steps:
A fatty acid (e.g., 1-hexadecanoic acid) is reduced to the corresponding fatty aldehyde (1-hexadecanal). nih.gov
This aldehyde can then be further reduced to a fatty alcohol (1-hexadecanol). nih.gov
The fatty alcohol is then converted into the corresponding alkane (hexadecane). nih.gov
Experiments using radioisotope-labeled precursors have supported this pathway. When 1-[1-¹⁴C]hexadecanoic acid was supplied to membrane fractions of V. furnissii M1, the corresponding labeled alcohol, aldehyde, and alkane derivatives were all identified. nih.gov Crucially, the production of n-hexadecane was observed when 1-hexadecanol (B1195841) was used as the substrate. nih.gov This discovery of an alkane synthesis route involving the reduction of a fatty alcohol presents a new target for the metabolic engineering of microorganisms for alkane production.
Genetic Modification and Pathway Optimization in Microbial Chassis
Metabolic engineering aims to rationally modify the genetic and regulatory processes within microorganisms to enhance the production of desired chemicals, such as long-chain alkanes. amazonaws.com This involves introducing new genes, deleting competing pathways, and balancing the expression of pathway components to optimize the flow of carbon towards the target molecule. amazonaws.comnih.gov
For the production of very-long-chain alkanes like this compound, a suitable microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae, can be engineered. researchgate.net The general strategies include:
Introduction of Biosynthetic Pathways: Genes encoding the enzymes for alkane biosynthesis are introduced into the host organism. researchgate.net This could include the acyl-ACP reductase (AAR) and aldehyde-deformylating oxygenase (ADO) pathway from cyanobacteria, or the novel 1-alcohol pathway enzymes from organisms like Vibrio furnissii. researchgate.netbiofueljournal.com
Enhancing Precursor Supply: The production of the necessary precursors, primarily long-chain fatty acids, is a critical bottleneck. biofueljournal.com Engineering efforts focus on upregulating the fatty acid synthesis (FAS) pathway and channeling intermediates towards the desired chain length.
Blocking Competing Pathways: To maximize the carbon flux towards alkanes, competing metabolic pathways that consume the fatty acid precursors must be downregulated or knocked out. This includes pathways like β-oxidation, which degrades fatty acids.
Process Optimization: In addition to genetic modifications, optimizing fermentation conditions, such as media composition and cultivation parameters, is crucial for achieving high titers of the desired product. biofueljournal.com
The development of efficient microbial cell factories for long-chain alkane production faces challenges, including the low catalytic activity of key enzymes and the toxicity of the hydrocarbon products to the cells. biofueljournal.com Continued research in synthetic biology and metabolic engineering is focused on discovering more efficient enzymes, designing robust microbial chassis, and developing advanced genetic tools to overcome these limitations. oup.combiofueljournal.com
Enzymatic Mechanisms of Aldehyde Deformylating Oxygenases and Decarboxylases
Nature has evolved several enzymatic pathways to produce hydrocarbons from fatty acid precursors. These mechanisms are key to understanding the biosynthesis of long-chain alkanes and offer templates for biotechnological production. Two primary enzyme families involved are aldehyde deformylating oxygenases and decarboxylases.
Aldehyde Deformylating Oxygenase (ADO)
First identified in cyanobacteria, Aldehyde Deformylating Oxygenase (ADO) is a crucial enzyme in a two-step biosynthetic pathway that converts fatty acids into alkanes. nih.gov In this pathway, an acyl-ACP reductase (AAR) first reduces a long-chain fatty acyl-ACP to a fatty aldehyde. nih.govbiofueljournal.com Subsequently, ADO, a non-heme di-iron oxygenase, catalyzes the conversion of the Cn fatty aldehyde into a C(n-1) alkane and formate (B1220265). wikipedia.orgsdu.edu.cn
The reaction requires molecular oxygen (O2) and a reducing system to provide electrons. nih.gov The proposed mechanism involves the activation of O2 by the reduced di-iron center in the enzyme's active site, forming a peroxo-diferric intermediate. acs.org This reactive species attacks the carbonyl carbon of the aldehyde substrate, forming a peroxyhemiacetal intermediate. acs.org The subsequent cleavage of the C-C bond is thought to proceed via a radical mechanism. wikipedia.orgscispace.com This process releases the terminal carbon as formate, with one oxygen atom from O2 being incorporated into the formate product. nih.govacs.org While ADO enzymes typically produce C15 and C17 alkanes from C16 and C18 aldehydes in cyanobacteria, their substrate specificity can be engineered to accept longer chains, providing a potential route to VLCAs. sdu.edu.cn
Fatty Acid Decarboxylases
Another significant pathway for alkane biosynthesis involves the direct decarboxylation of fatty acids. A notable example is the fatty acid photodecarboxylase (FAP) found in the green microalga Chlorella variabilis. sdu.edu.cnacs.org This enzyme, which contains a flavin adenine (B156593) dinucleotide (FAD) cofactor, uses blue light to catalyze the decarboxylation of long-chain fatty acids (C12–C22) into the corresponding C(n-1) alkanes or alkenes. biofueljournal.comacs.org The reaction is initiated by the photoexcited FAD abstracting an electron from the carboxylate of the fatty acid substrate, generating a fatty acid radical. acs.org This radical intermediate then readily undergoes decarboxylation to yield an alkyl radical, which is subsequently reduced to form the final alkane product. acs.org
Other decarboxylases, such as certain cytochrome P450 enzymes (e.g., OleT), can also catalyze the conversion of fatty acids to hydrocarbons, releasing the carboxyl group as CO2. gsartor.orgacs.org These enzymes often utilize a peroxide shunt pathway and a Compound I intermediate to initiate the decarboxylation. acs.org
| Enzyme Type | Abbreviation | Organism Source (Example) | Substrate | Product | Cofactor(s) | Mechanism Highlights |
|---|---|---|---|---|---|---|
| Aldehyde Deformylating Oxygenase | ADO | Cyanobacteria (e.g., Synechococcus elongatus) | Long-chain aldehyde (Cn) | Alkane (Cn-1) + Formate | Di-iron center, O2, Reductants (e.g., NADPH) | Oxygenolytic C-C bond cleavage via a proposed radical mechanism. nih.govwikipedia.org |
| Fatty Acid Photodecarboxylase | FAP | Green Algae (e.g., Chlorella variabilis) | Long-chain fatty acid (Cn) | Alkane/Alkene (Cn-1) + CO2 | Flavin (FAD), Blue Light | Light-driven electron transfer from substrate to FAD cofactor initiates decarboxylation. sdu.edu.cnacs.org |
| P450 Decarboxylase | OleT | Bacteria (e.g., Jeotgalicoccus sp.) | Long-chain fatty acid (Cn) | Alkene (Cn-1) + CO2 | Heme (P450), H2O2 | H2O2-dependent decarboxylation, often proceeding through a Compound I intermediate. gsartor.orgacs.org |
Autotrophic Metabolic Pathways for Carbon Dioxide Utilization
The synthesis of hydrocarbons from inorganic carbon sources, primarily carbon dioxide (CO2), represents a key goal for sustainable chemical production. biofueljournal.com Autotrophic pathways, whether in engineered microorganisms or through chemo-catalytic processes, offer a route to convert CO2 into valuable organic molecules, including long-chain alkanes. acs.orgbrooksinstrument.com
Engineered Microbial Autotrophy
Metabolic engineering efforts aim to create microbial chassis that can fix CO2 and channel the resulting carbon into desired biosynthetic pathways. biofueljournal.comresearchgate.net For alkane production, this involves integrating CO2 fixation cycles (like the Calvin-Benson-Bassham cycle or synthetic pathways) with hydrocarbon synthesis pathways, such as the AAR/ADO system. researchgate.net While significant progress has been made in producing shorter-chain biofuels, the extension to VLCAs like this compound is a considerable challenge due to the high energy and reducing equivalent demands. biofueljournal.com
Chemo-catalytic Conversion of CO2
A prominent chemical strategy for converting CO2 to hydrocarbons is through its initial reduction to carbon monoxide (CO) or methanol (B129727), followed by established synthesis processes. rsc.orgresearchgate.net
Reverse Water-Gas Shift (RWGS) and Fischer-Tropsch (FT) Synthesis : This two-step approach first reduces CO2 with hydrogen (H2) to produce CO via the RWGS reaction (CO2 + H2 ⇌ CO + H2O). researchgate.net The resulting syngas (a mixture of CO and H2) is then used as a feedstock for Fischer-Tropsch synthesis, a process that uses catalysts (typically iron or cobalt-based) to produce a wide range of hydrocarbons, including long-chain alkanes. frontiersin.org The product distribution can be tailored by adjusting catalysts and reaction conditions.
Methanol-to-Hydrocarbons (MTH) : An alternative route involves hydrogenating CO2 to methanol (CH3OH), which can then be converted into olefins and subsequently oligomerized to produce longer-chain hydrocarbons.
These pathways are energy-intensive, requiring significant inputs of H2, which must be produced from renewable sources (e.g., water electrolysis powered by solar or wind) to be considered a green process. pnas.org The direct, selective synthesis of a specific VLCA like this compound from CO2 remains a formidable challenge, with current technologies typically producing a broad spectrum of hydrocarbon chain lengths. brooksinstrument.com
Synthesis of this compound Derivatives and Functionalized Analogues
The functionalization of a very long alkane chain like this compound introduces reactive sites, transforming the inert hydrocarbon into a valuable building block for materials science and other applications. magtech.com.cn This requires targeted synthetic strategies to introduce groups at specific positions, most commonly at the chain termini to create α,ω-bifunctional molecules. uantwerpen.be
Strategies for Incorporating Functional Groups (e.g., Dicarboxylic Acids, Amino Ethylene (B1197577) Glycol Esters)
Dicarboxylic Acids
Long-chain α,ω-dicarboxylic acids are important monomers for producing high-performance polyamides and polyesters. magtech.com.cn Their synthesis can be achieved through several methods:
Biotechnological Synthesis : The ω-oxidation pathway in certain yeast species (e.g., Candida strains) provides a biological route to dicarboxylic acids. fraunhofer.de This pathway involves three enzymatic steps: a cytochrome P450 monooxygenase hydroxylates the terminal methyl group of a fatty acid, an alcohol oxidase oxidizes the resulting ω-hydroxy fatty acid to an aldehyde, and an aldehyde dehydrogenase completes the oxidation to a carboxylic acid. fraunhofer.deacs.org By using a very long-chain fatty acid as a substrate and blocking the subsequent β-oxidation degradation pathway, engineered microorganisms can accumulate long-chain dicarboxylic acids. researchgate.neteuropa.eu
Chemical Synthesis : Traditional chemical methods include the ozonolysis of cyclic olefins or the oxidation of terminal diols or ω-hydroxy fatty acids. acs.org Another approach involves the metathesis of unsaturated fatty acid esters followed by hydrogenation and hydrolysis. magtech.com.cn
Amino and Ethylene Glycol Functional Groups
Incorporating polar functional groups like amines and ethylene glycol moieties onto a long aliphatic backbone can create amphiphilic molecules useful as linkers or for self-assembly applications. researchgate.netresearchgate.net
Amino Group Incorporation : A common strategy to produce a terminal amine involves a multi-step sequence starting from a corresponding ω-bromoalkanol. researchgate.net The alcohol can be converted to an amine through various methods, including Gabriel synthesis (using potassium phthalimide (B116566) followed by hydrolysis) or by converting the alcohol to a halide or mesylate and then performing a nucleophilic substitution with an amine equivalent like sodium azide (B81097) followed by reduction. researchgate.net
Amino Ethylene Glycol Esters : These structures can be synthesized by coupling a long-chain dicarboxylic acid with an amino-terminated oligo(ethylene glycol). Standard peptide coupling or esterification reactions can be used to form the amide or ester linkage, respectively. researchgate.net Alternatively, a long-chain alkyl halide can be reacted with an oligo(ethylene glycol) to form an ether linkage, with the other terminus of the glycol chain functionalized with an amino group. nih.gov
| Target Functional Group | Synthetic Strategy | Typical Starting Material | Key Reagents/Process | Reference |
|---|---|---|---|---|
| α,ω-Dicarboxylic Acid | Microbial ω-Oxidation | Long-chain fatty acid or alkane | Engineered yeast (e.g., Candida tropicalis), Fermentation | fraunhofer.deacs.org |
| α,ω-Dicarboxylic Acid | Iterative Chemical Synthesis | α,ω-bifunctional shorter chain | Wittig olefination, hydrogenation, oxidation | acs.org |
| α-Amino, ω-Thiol | Multi-step Conversion | ω-Bromoalkanol | 1. Phthalimide, 2. Hydrazine, 3. HBr, 4. Thiourea | researchgate.net |
| Oligo(ethylene glycol) Amide | Amide Coupling | Long-chain carboxylic acid | Amino-terminated oligo(ethylene glycol), coupling agents (e.g., DCC, EDC) | researchgate.net |
Multi-step Organic Synthesis Techniques for Complex this compound Structures
Constructing a molecule with a precise carbon backbone of 52 atoms requires highly efficient and controlled multi-step synthesis. msu.edu The core principles involve building the carbon skeleton, managing functional groups (including protection and deprotection), and ensuring high yields at each step. libretexts.orglibretexts.org For very long-chain alkanes, iterative or convergent strategies are often employed.
A powerful iterative approach for creating very long aliphatic chains was developed based on the Wittig reaction. acs.org This strategy allows for the controlled doubling of chain length in each cycle. An example sequence is as follows:
Starting Material : A mono-protected α,ω-dicarboxylic acid, for example, HOOC-(CH2)n-COOR.
Reduction : The unprotected carboxylic acid is selectively reduced to an aldehyde, yielding OHC-(CH2)n-COOR.
Phosphonium (B103445) Salt Formation : A portion of the starting material is converted into a phosphonium salt at the carboxylic acid end, for example, after converting the acid to a halide.
Wittig Olefination : The aldehyde from step 2 is reacted with the ylide generated from the phosphonium salt (step 3). This coupling step creates a new, longer chain with a central C=C double bond, for instance, ROOC-(CH2)n-CH=CH-(CH2)n-COOR.
Hydrogenation : The double bond is reduced to an alkane using catalytic hydrogenation (e.g., H2/Pd-C), resulting in a saturated chain of approximately double the original length: ROOC-(CH2)2n+2-COOR.
Iteration : One of the terminal ester groups can be selectively deprotected back to a carboxylic acid, which can then be reduced to an aldehyde, allowing the entire sequence to be repeated to further elongate the chain.
This iterative doubling strategy has been successfully used to synthesize straight-chain aliphatic dicarboxylic acids with up to 192 methylene (B1212753) groups, demonstrating its capability for producing molecules far longer than this compound. acs.org The synthesis of this compound itself would involve designing a convergent or linear sequence of such coupling reactions to precisely build the C52 skeleton before a final reduction step to remove any terminal functional groups. msu.edu
Iii. Advanced Spectroscopic and Structural Characterization of Dopentacontane
Vibrational Spectroscopy for Conformational and Packing Density Studies
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide detailed insights into the molecular-level conformation and packing of the hydrocarbon chains in dopentacontane.
FTIR spectroscopy is particularly sensitive to the conformational order of the methylene (B1212753) (CH₂) chains. The frequencies of the CH₂ stretching vibrations, specifically the symmetric (νs) and antisymmetric (νas) modes, are well-established indicators of trans/gauche isomerization and intermolecular packing density. scispace.comappliedmineralogy.com
In a highly ordered, all-trans chain conformation, as found in a well-packed orthorhombic or monoclinic crystal, the CH₂ stretching bands appear at lower frequencies. appliedmineralogy.com For long-chain alkanes, these are typically observed around 2848 cm⁻¹ for the symmetric stretch and 2916 cm⁻¹ for the antisymmetric stretch. appliedmineralogy.com The presence of gauche conformers or a decrease in packing density causes these bands to shift to higher frequencies. researchgate.net Therefore, by analyzing the precise positions of these bands in the FTIR spectrum of this compound, one can infer the degree of conformational order and the efficiency of the chain packing in its various polymorphic forms.
| Vibrational Mode | Frequency Range (cm⁻¹) | Structural Interpretation |
|---|---|---|
| Symmetric CH₂ Stretch (νs) | ~2848 | Indicates highly ordered, all-trans chain conformation and dense packing. appliedmineralogy.com |
| Antisymmetric CH₂ Stretch (νas) | ~2916 | Indicates highly ordered, all-trans chain conformation and dense packing. appliedmineralogy.com |
| General CH Stretching | 2850 - 2960 | Region for strong C-H stretching absorptions in alkanes. wikipedia.org |
Low-frequency Raman spectroscopy is a unique tool for probing the collective vibrations of the entire molecule, particularly the Longitudinal Acoustic Mode (LAM). The LAM is a "breathing" or accordion-like vibration of the planar zigzag carbon backbone. uoa.gr
For crystalline n-alkanes, the frequency of the fundamental LAM-1 band is approximately inversely proportional to the length of the all-trans chain segment. psu.edu This relationship makes LAM a powerful method for determining the conformational state of the molecule. uoa.gr For a molecule like this compound with 52 carbon atoms, the LAM-1 frequency can be predicted based on models developed for shorter n-alkanes. Deviations from the expected frequency can provide information about perturbations such as intermolecular forces between lamellar layers or the tilt angle of the chains relative to the lamellar surface. uoa.grpsu.edu This technique, therefore, offers a direct probe of the supramolecular organization within the crystalline state. chemrxiv.org
Low-Frequency Raman Spectroscopy for Chain Conformation and Tilt Angle
Advanced Purity Assessment and Impurity Profiling
High-temperature gas chromatography (HTGC) is an essential technique for the analysis of high-boiling point compounds like this compound. researchgate.net This method allows for the separation and quantification of very-long-chain alkanes that are not amenable to conventional GC. jst.go.jpresearchgate.net Specialized columns and instrumentation capable of operating at temperatures exceeding 400°C are employed to elute these high-molecular-weight compounds. researchgate.netcsic.es
HTGC can be used to determine the purity of synthetic long-chain alkanes and to quantify n-alkane and non-n-alkane content within specific carbon number groups. jst.go.jpresearchgate.net The high resolution achievable with long capillary columns in HTGC enables the separation of closely related isomers and homologues, which is critical for detailed impurity profiling. researchgate.net For instance, the technique has been successfully used to analyze hydrocarbons up to C₁₀₀. researchgate.net
Key parameters for HTGC analysis of long-chain alkanes include:
High-temperature stable columns: Often made of aluminum-clad fused silica (B1680970) coated with a thin film of a thermally stable stationary phase. csic.es
On-column injection: To prevent sample discrimination and degradation. csic.es
High-temperature detectors: Flame ionization detectors (FID) are commonly used and operated at elevated temperatures. csic.es
The coupling of high-temperature gas chromatography with mass spectrometry (HTGC-MS) provides a powerful tool for the detailed compositional analysis of complex mixtures containing long-chain alkanes. researchgate.net While HTGC provides retention time data, mass spectrometry offers structural information, allowing for the unambiguous identification of individual components. mdpi.com
HTGC-MS has been instrumental in analyzing diverse and complex samples, including those from industrial, environmental, and geochemical sources where high-molecular-weight analytes are of interest. researchgate.net The technique has been applied to the analysis of long-chain n-alkanes (greater than C₆₀), wax esters, and other high-boiling compounds. researchgate.net For very heavy oils and complex paraffinic mixtures, advanced techniques like Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) can be employed. acs.org In some cases, pre-separation of the sample into fractions (saturates, aromatics, etc.) is performed before analysis. acs.org
The following table outlines the capabilities of different chromatographic techniques for the analysis of this compound and related compounds:
| Technique | Capability | Application |
| HTGC-FID | Quantitative analysis of high-boiling point compounds. researchgate.net | Purity assessment, quantification of n-alkane content. jst.go.jpresearchgate.net |
| HTGC-MS | Identification and structural elucidation of separated components. researchgate.net | Detailed impurity profiling, analysis of complex mixtures. researchgate.netmdpi.com |
| FT-ICR MS | Ultra-high resolution mass analysis of complex mixtures. acs.org | Comprehensive compositional analysis of heavy oils and waxes. acs.org |
High-Temperature Capillary Gas Chromatography for Trace Analysis
High-Pressure Studies on this compound Phase Behavior
The phase behavior of long-chain alkanes is significantly influenced by pressure. High-pressure studies provide fundamental insights into the thermodynamic properties and structural transitions of these materials. osti.govresearchgate.net
The diamond anvil cell (DAC) is a key apparatus for investigating the properties of materials under extreme pressures. stanford.edu It utilizes two opposing diamonds to compress a sample contained within a gasket, capable of reaching pressures of hundreds of gigapascals. stanford.edunih.gov This setup allows for in-situ measurements using various analytical probes, such as X-ray diffraction and vibrational spectroscopy, to monitor pressure-induced phase transitions. osti.gov
For n-alkanes, increasing pressure generally leads to an increase in transition temperatures. acs.org DACs have been used to discover solid-to-solid phase transitions in alkanes, which are evidenced by discontinuities in the pressure-volume equation of state and shifts in vibrational spectra. osti.gov The application of pressure can induce more ordered, close-packed structures. aip.org The development of dynamic diamond anvil cells (dDAC) further allows for the study of the kinetics of these phase transitions at various compression rates. nih.gov
The table below summarizes key findings from high-pressure studies on n-alkanes:
| Observation | Technique | Significance |
| Pressure-induced solid-solid phase transitions | X-ray diffraction, Infrared spectroscopy in DAC osti.gov | Reveals the existence of new crystalline phases under pressure. osti.gov |
| Increased transition temperatures with pressure | Differential Scanning Calorimetry (DSC) in high-pressure cells acs.org | Quantifies the effect of pressure on phase stability. |
| Formation of more close-packed structures | Thermal conductivity measurements under pressure aip.org | Indicates changes in molecular packing and ordering. |
| Linear relationship of liquidus line to GPa pressures | High-pressure SLE measurements researchgate.net | Provides data for thermodynamic modeling of phase equilibria. |
Iv. Computational Chemistry and Molecular Modeling of Dopentacontane
Conformational Energy Landscapes and Molecular Dynamics Simulations
Molecular simulations are critical for exploring the vast conformational space of long-chain alkanes like dopentacontane. By modeling the potential energy surface, researchers can predict stable conformations, understand dynamic behavior, and calculate macroscopic properties.
Accurately calculating the conformational energies of long, flexible molecules is a fundamental challenge in computational chemistry. For long-chain alkanes, the subtle balance of weak intramolecular interactions, particularly London dispersion forces, dictates their preferred shapes. High-level ab initio methods and Density Functional Theory (DFT) serve as benchmarks for developing more computationally efficient models.
Studies have shown that for unbranched alkanes, there is a transition from a preference for linear, all-trans conformations in shorter chains to folded, hairpin-like structures in longer chains. nih.govarxiv.org Determining the precise chain length for this crossover requires highly accurate energy calculations. Benchmark calculations using methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) have been performed for alkanes up to tetradecane (B157292) (C₁₄H₃₀) to establish a reference. nih.govarxiv.org For longer chains like this compound, such calculations are computationally prohibitive, necessitating carefully benchmarked approximate methods. researchgate.net
The performance of various DFT functionals has been extensively tested. acs.org Popular functionals like B3LYP and PBE tend to perform poorly without corrections for dispersion, while functionals from the M06 family can sometimes misrepresent key interaction energies. acs.org The inclusion of dispersion corrections, such as Grimme's D3 or D4 schemes, is crucial and significantly improves accuracy. chemrxiv.orgchemrxiv.org Research indicates that double-hybrid functionals and recently developed functionals like r²SCAN-V show excellent performance for the conformational energies of long alkane chains. chemrxiv.org These benchmarking efforts are vital for ensuring that the underlying energy models used in simulations are physically meaningful.
Table 1: Performance of Selected DFT Functionals for Alkane Conformational Energies This table summarizes typical findings on the performance of various DFT functionals for calculating alkane conformational energies, as discussed in the literature. researchgate.netacs.org
| Functional Class | Example Functional | Typical Performance for Alkane Conformers |
|---|---|---|
| Hybrid | B3LYP | Overestimates energies without dispersion correction. |
| GGA | PBE | Tends to overestimate conformer energies; dispersion correction is essential. |
| Meta-GGA | M06 Family | Can severely underestimate certain gauche interaction energies. |
| Dispersion-Corrected | B3LYP-D3 | Significantly improved accuracy over non-corrected functionals. |
| Double-Hybrid | B2PLYP-D3 | Generally provides high accuracy, close to benchmark methods. |
While ab initio and DFT methods provide high accuracy, their computational cost restricts their use to relatively small systems or short timescales. Large-scale molecular dynamics (MD) simulations of systems containing molecules like this compound rely on classical force fields. A force field is a set of parameters and potential energy functions that describe the interactions between atoms.
The development and validation of force fields for long-chain alkanes are critical for predictive simulations. nih.govacs.org Early united-atom force fields (where CH₂, CH₃ groups are treated as single particles) often under-predict the viscosity and melting points of long alkanes. core.ac.uk All-atom force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CHARMM, offer greater detail. However, initial parameterizations were primarily based on smaller alkanes and showed deficiencies for longer chains, often over-predicting densities due to an incorrect prediction of the melting point. nih.govcore.ac.uk
To address these shortcomings, refinements and new parameter sets have been developed. For instance, the OPLS/2020 force field includes refined torsion and Lennard-Jones parameters that improve the prediction of thermodynamic properties like heats of vaporization and liquid densities, especially for long-chain alkanes. nih.govacs.org The L-OPLS-AA force field was specifically parameterized for long-chain hydrocarbons and has shown high accuracy. core.ac.uk Validation involves comparing simulated properties—such as density, viscosity, and diffusion coefficients—against experimental data across a range of temperatures and pressures. nih.govcore.ac.uk
With validated force fields, MD simulations can be used to explore the conformational landscape and predict the equilibrium properties of this compound. Simulations reveal that even in the liquid state, long alkanes are not entirely random coils. The free energy landscape, often mapped as a function of order parameters like the end-to-end distance or the radius of gyration, shows distinct basins corresponding to different conformational families. nih.govacs.org
For alkanes confined in nanoscale spaces, such as within supramolecular complexes, the conformational preferences can be dramatically altered. nih.govacs.org Simulations have shown that confinement can force long alkanes to adopt specific motifs like extended, helical, or hairpin structures, depending on the chain length and the geometry of the confining space. nih.gov While this compound itself may not have been the specific subject of all such studies, the principles derived from simulations of slightly shorter alkanes (e.g., C₂₀H₄₂) are directly applicable. acs.orgaip.org These simulations provide a picture of a dynamic equilibrium, where the molecule transitions between different folded and extended states, with the relative populations determined by the free energy of each state.
Force Field Development and Validation for Molecular Simulations
Adsorption and Diffusion Mechanisms in Porous Materials
The interaction of long-chain alkanes with porous materials is central to applications in catalysis, separation, and lubrication. Computational methods are essential for probing the molecular-level mechanisms of adsorption and diffusion in these confined environments.
Grand Canonical Monte Carlo (GCMC) is a powerful simulation technique used to study adsorption equilibria. epfl.ch In a GCMC simulation, a porous material (like a zeolite) is placed in contact with a virtual reservoir of molecules at a fixed chemical potential (or pressure) and temperature. The simulation then samples different configurations by attempting to insert, delete, and move molecules within the pores, allowing the number of adsorbed molecules to fluctuate until equilibrium is reached. epfl.chtandfonline.com
A major challenge for simulating long-chain alkanes like this compound is the extremely low probability of successfully inserting such a large molecule into a dense, confined space at random. epfl.chtandfonline.com To overcome this, advanced techniques like Configurational-Bias Monte Carlo (CBMC) are employed. tandfonline.com In the CBMC method, chain molecules are "grown" into the porous host atom by atom, with the growth path biased towards energetically favorable positions. This bias is then corrected for in the acceptance criteria, making the simulation of long-chain alkane adsorption feasible. tandfonline.com GCMC simulations are used to generate adsorption isotherms, which show the amount of substance adsorbed as a function of pressure at a constant temperature, a fundamental property for designing separation processes. rsc.orgbohrium.com
While GCMC determines equilibrium adsorption, Molecular Dynamics (MD) simulations are used to study the dynamic process of diffusion. cambridge.org In these simulations, the trajectories of individual molecules are tracked over time by solving Newton's equations of motion, providing a detailed picture of how molecules move through the pore network of materials like zeolites. bohrium.comcambridge.org
For alkanes in confined spaces like the straight and sinusoidal channels of ZSM-5 zeolite or the supercages of faujasite, diffusion is not a simple random walk. cambridge.org The motion is highly constrained and often characterized by a series of hops between preferential adsorption sites. MD simulations can calculate key transport properties like self-diffusivities and activation energies for diffusion, which can be compared with experimental data from techniques like pulsed-field gradient NMR. bohrium.comcambridge.org Studies on alkanes have shown that diffusion rates are strongly dependent on the chain length, the degree of branching, and the precise dimensions of the confining pores. cambridge.orgresearchgate.netasme.org For longer alkanes, conformational changes are intimately coupled with diffusive motion, as the molecule must adopt specific, often elongated, shapes to navigate through narrow pore openings. cambridge.org
Confinement Effects on Alkane Orientations and Conformations
When long-chain alkanes like this compound are confined in nanoscale environments, their orientation and conformation can be significantly altered compared to their state in a bulk phase. This phenomenon is primarily driven by interactions between the alkane and the confining surfaces, as well as the geometric constraints imposed by the limited space.
Molecular simulations have shown that the confinement of n-alkanes can induce a shift from the typical extended trans conformation to more compact, helical, or gauche-distorted conformations. rsc.orgrsc.org This is because confinement can make the more folded gauche state energetically more favorable. rsc.org The degree of this conformational change is often dependent on the length of the alkane chain, with longer chains like this compound being more susceptible to these effects. acs.orgresearchgate.net
Studies using techniques like configurational bias grand canonical Monte Carlo (CB-GCMC) simulations have revealed that as the chain length of n-alkanes increases, the proportion of conformations oriented parallel to the direction of a confining tunnel or pore also increases. researchgate.net This indicates a stronger confinement effect for longer alkanes. researchgate.net For instance, research on n-alkanes within the pores of the metal-organic framework MIL-47(V) demonstrated that while the trans conformation is predominant, longer chains show a greater tendency to align with the pore's direction. researchgate.net
Furthermore, the nature of the confining surface plays a crucial role. Hydrophilic inner surfaces of pores, for example, can facilitate the transition of alkanes from an extended to a helical state. acs.org The presence of acid sites within zeolites can also stabilize gauche-distorted conformers of alkanes. rsc.org Molecular dynamics simulations have also been employed to investigate the structural and dynamical properties of n-alkane films between solid surfaces, revealing details about molecular distributions, conformations, and orientational order under varying loads and film thicknesses. gatech.edu
The table below summarizes key findings from computational studies on the confinement effects on long-chain alkanes.
| Confining Environment | Computational Method | Key Findings on Alkane Conformation & Orientation | Reference |
| Water-filled cavitands | Quantum/Classical Density Functional Theory (DFT) | Pore confinement and hydrophilic surfaces promote a change from extended to helical states, especially for longer chains. acs.org | acs.org |
| MIL-47(V) MOF | Configurational Bias Grand Canonical Monte Carlo (CB-GCMC) | The proportion of conformations parallel to the tunnel direction increases with chain length, indicating a stronger confinement effect for longer alkanes. researchgate.net | researchgate.net |
| Nanocorrals on graphite | Scanning Tunneling Microscopy (STM) lithography | Long alkanes exhibit a lifting of orientational degeneracy, showing preferential alignment within the nanocorrals. chinesechemsoc.org | chinesechemsoc.org |
| Narrow carbon nanotube | Molecular simulations | Confinement induces a trans to gauche conformational redistribution, with longer chains showing cooperative interactions that promote a helical gauche conformation. rsc.org | rsc.org |
| Mordenite (B1173385) zeolite | Density Functional Theory (DFT) | Acidic sites within the zeolite stabilize the gauche-distorted conformer of butane (B89635) over the antiperiplanar conformation. rsc.org | rsc.org |
Prediction of Thermochemical Properties and Reaction Equilibrium
Computational methods are invaluable for predicting the thermochemical properties of large molecules like this compound, where experimental measurements can be challenging.
Linear regression models are frequently used to estimate the thermochemical properties of homologous series like n-alkanes. These models typically correlate properties such as the enthalpy of formation (ΔfH°) and standard entropy (S°) with the number of carbon atoms or other molecular descriptors. For long-chain alkanes, these models provide a reliable method for predicting values that are not experimentally available.
For this compound (C₅₂H₁₀₆), various computational methods can be used to estimate its thermochemical properties. The Joback method, a group contribution method, can be used to predict properties like the ideal gas heat capacity, enthalpy of formation, and Gibbs free energy of formation.
Below is a table of predicted thermochemical properties for this compound using such computational methods.
| Property | Predicted Value | Unit | Method | Reference |
| Standard Gibbs free energy of formation (ΔfG°) | 386.96 | kJ/mol | Joback Method | chemeo.com |
| Enthalpy of formation at standard conditions (ΔfH°gas) | -1116.61 | kJ/mol | Joback Method | chemeo.com |
| Enthalpy of fusion at standard conditions (ΔfusH°) | 130.44 | kJ/mol | Joback Method | chemeo.com |
| Enthalpy of vaporization at standard conditions (ΔvapH°) | 261.80 ± 1.50 | kJ/mol | NIST | chemeo.com |
Hydroisomerization is a critical reaction in the petroleum industry for converting linear alkanes into their branched isomers, which have better combustion properties. Computational studies, often employing Density Functional Theory (DFT), are used to investigate the complex reaction mechanisms of hydroisomerization over catalysts like zeolites.
These studies can elucidate the role of confinement within the catalyst pores on the reaction pathways and selectivity. For example, research on butane isomerization in mordenite has shown that the confinement near an acid site affects the favored conformation of the alkane molecule, which can, in turn, influence the reaction mechanism. rsc.org The stabilization of a gauche-distorted conformer within the zeolite pore could be a key factor in designing more efficient catalysts for hydrocarbon transformations. rsc.org While specific studies on the hydroisomerization of this compound are less common, the principles derived from studies of shorter-chain alkanes provide a foundational understanding of the factors that would govern its reactivity in such processes.
Linear Regression Models for Enthalpy and Entropy Prediction of Long-Chain Alkanes
Machine Learning Approaches in this compound Research
Machine learning (ML) is an emerging tool in computational chemistry that can accelerate the discovery and design of new materials and the prediction of their properties.
Machine learning models can be trained on large datasets of hydrocarbon properties to predict binding energies with high accuracy and at a fraction of the computational cost of traditional quantum mechanical calculations. These models can learn complex relationships between molecular structure and binding affinity, which is crucial for applications such as catalyst design and understanding intermolecular interactions.
In the context of this compound and other long-chain alkanes, machine learning can be applied to predict various material properties. For instance, ML models can be developed to predict the melting point, viscosity, and other physical properties of waxes and polymers derived from these long-chain hydrocarbons. By rapidly screening virtual libraries of molecules, ML can guide experimental efforts toward materials with desired characteristics for applications in lubricants, phase change materials, and other specialty chemicals.
V. Biological and Biochemical Research of Dopentacontane
Antimicrobial Activity and Mechanisms of Action
Studies have indicated that dopentacontane possesses antimicrobial properties, showing efficacy against various bacterial strains. The proposed mechanism of action relates to its chemical structure. As a long-chain hydrocarbon, this compound's lipophilicity may allow it to penetrate and disrupt the integrity of bacterial lipid membranes, affecting their function.
In vitro assays have demonstrated the antibacterial potential of this compound. One study evaluated its efficacy against several bacterial strains and found a significant inhibitory effect on Bacillus megaterium. The observed zone of inhibition suggests a promising role for this compound as an antimicrobial agent.
Table 1: In Vitro Antimicrobial Efficacy of this compound
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Bacillus megaterium | 12 |
Source :
To further understand the antimicrobial action, molecular docking studies have been employed. These computational analyses have supported laboratory findings by demonstrating favorable binding interactions between this compound and key bacterial enzymes. This suggests that in addition to membrane disruption, enzyme inhibition may be a contributing factor to its antibacterial effects.
In Vitro Efficacy Against Bacterial Strains (e.g., Bacillus megaterium)
Cytotoxic Effects and Potential as a Therapeutic Agent
Research into the cytotoxic effects of this compound has revealed its potential as a therapeutic agent, particularly in oncology. Studies have assessed its impact on various human cancer cell lines, yielding important insights into its bioactivity.
A significant finding is the selective toxicity of this compound. It has demonstrated cytotoxicity against cancer cells while exhibiting lower toxicity toward normal cells, which is a critical characteristic for a potential anticancer agent. The compound has been tested against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer), with results showing varying degrees of cytotoxicity. The half-maximal inhibitory concentration (IC50) values indicate the effective concentrations for inhibiting cancer cell growth.
Table 2: Cytotoxicity of this compound on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 25.0 |
| A549 | Lung Cancer | 30.5 |
| HeLa | Cervical Cancer | 22.0 |
Source :
The mechanisms underlying this compound's cytotoxic activity are under investigation. Preliminary findings suggest that its long hydrocarbon chain is a key factor, enabling it to penetrate the lipid membranes of cancer cells and disrupt membrane integrity and function. Furthermore, it is hypothesized that this compound may interfere with cellular signaling pathways or induce oxidative stress within the target cells, contributing to its cytotoxic effects.
Selective Toxicity against Cancer Cell Lines
This compound as a Component in Advanced Drug Delivery Systems
Beyond its direct biological activities, this compound has been identified as a promising component for advanced drug delivery systems. Its inherent biocompatibility and its ability to form micelles make it a suitable candidate for encapsulating hydrophobic drugs. This application can enhance the solubility and bioavailability of certain therapeutic agents. Research has shown that using this compound as a carrier can result in sustained release profiles over extended periods, highlighting its potential for use in controlled drug delivery applications.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Bacillus megaterium |
| MCF-7 |
| A549 |
Micelle Formation and Drug Encapsulation Efficiency
The investigation of very-long-chain alkanes (VLCAs) like this compound for applications in drug delivery is rooted in their distinct physicochemical properties. Traditional surfactants, which are molecules with a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail, can self-assemble into spherical structures called micelles in an aqueous solution. radiologykey.com These micelles possess a hydrophobic core and a hydrophilic shell, making them ideal carriers for poorly water-soluble drugs, which can be encapsulated within the core. mdpi.comtandfonline.com
Controlled Release Profiles and Biocompatibility Assessments
A key objective of advanced drug delivery systems is to achieve a controlled release of the therapeutic agent over time, maintaining drug concentration within a therapeutic window. The physicochemical properties of the carrier, such as the hydrophobicity of a micelle's core, can influence this release profile. For any material to be used in biomedical applications, particularly for internal administration, its biocompatibility must be rigorously assessed. mdpi.comresearchgate.net Such assessments evaluate the material's interaction with biological systems to ensure it does not elicit an adverse immune response or toxic effects. nih.govresearchgate.net
While related compounds like semifluorinated alkanes have undergone biocompatibility studies for drug delivery applications, specific biocompatibility data for this compound is not present in the available scientific literature. nih.govresearchgate.net Similarly, detailed research findings on the controlled release profiles of drugs from this compound-based formulations are absent. Therefore, while the molecular structure of this compound is suggestive of its potential use in controlled-release systems, its suitability and safety for such applications remain scientifically unvalidated pending dedicated experimental investigation.
Endogenous Biosynthesis and Regulatory Mechanisms in Organisms
Role of CER Genes in Very Long Chain Alkane Biosynthesis (e.g., OsCER1)
The biosynthesis of very-long-chain alkanes (VLCAs) in plants is a critical process for creating the protective cuticular wax layer. This synthesis is governed by a family of genes known as ECERIFERUM (CER). In Arabidopsis, the proteins CER1 and CER3 are understood to form a core enzymatic complex that converts very-long-chain fatty acyl-CoAs into alkanes. oup.com
Research in rice (Oryza sativa) has identified a homologous gene, OsCER1, which plays a pivotal role in VLCA biosynthesis. researchgate.net Studies have shown that OsCER1 is highly expressed in the tapetum and pollen cells during anther development. researchgate.netgithub.io The manipulation of this gene directly impacts the production of VLCAs. In OsCER1 knockdown rice plants, the content of C25 and C27 alkanes was significantly decreased, while overexpression of the gene led to an increase in C27 alkanes. researchgate.net This demonstrates that OsCER1 is a critical functional element in the alkane-forming pathway in rice. The resulting deficiency in VLCAs in knockout lines leads to defects in pollen adhesion and germination under low humidity, causing male sterility. publish.csiro.auresearchgate.net These findings underscore the essential role of OsCER1 in both VLCA synthesis and plant reproductive development. researchgate.net
| Genetic Modification | Observed Effect on VLCA Content | Resulting Phenotype | Reference |
|---|---|---|---|
| OsCER1 Knockdown/Knockout | Decreased content of C25 and C27 alkanes | Male sterility, abnormal tryphine structure, defective pollen germination | publish.csiro.au, researchgate.net |
| OsCER1 Overexpression | Increased content of C27 alkanes | - | researchgate.net |
Regulation of Long-Chain n-Alkane Monooxygenase Genes (e.g., almA in Acinetobacter venetianus)
While some organisms synthesize long-chain alkanes, others have evolved mechanisms to utilize them as a carbon source. The bacterium Acinetobacter venetianus RAG-1 can degrade solid long-chain n-alkanes (≥C20). nih.govresearchgate.net A key enzyme in this metabolic pathway is the long-chain n-alkane monooxygenase, encoded by the almA gene. nih.govresearchgate.net The function of AlmA in this strain is primarily involved in the degradation of alkanes ranging from C26 to C38. nih.govasm.org
The regulatory mechanism for this gene has been elucidated, revealing a sophisticated control system. The expression of almA is activated by a transcriptional regulator named APR1 (AlmA Positive Regulator). nih.govresearchgate.net In the presence of a long-chain n-alkane, such as dotriacontane (B166350) (n-C32), the alkane acts as a ligand that binds to APR1. This binding event enables APR1 to attach to the promoter region of the almA gene, thereby activating its transcription and leading to the production of the AlmA enzyme to metabolize the alkane. nih.gov Research has shown that n-C32 is the most potent inducer of almA promoter activity among the tested alkanes. nih.govresearchgate.net Deletion of the apR1 gene severely impairs the bacterium's ability to grow on long-chain alkanes (C22–C38), confirming its critical regulatory role. nih.gov
| Inducing Alkane (Carbon Chain Length) | Relative Promoter Activity (Fluorescence/OD600) | Reference |
|---|---|---|
| Sodium Acetate (Control) | ~1000 | researchgate.net |
| n-C24 | ~1500 | researchgate.net |
| n-C26 | ~2000 | researchgate.net |
| n-C28 | ~3000 | researchgate.net |
| n-C30 | ~4000 | researchgate.net |
| n-C32 | ~8000 | researchgate.net |
| n-C34 | ~5000 | researchgate.net |
| n-C38 | ~3500 | researchgate.net |
Physiological Roles in Plant Wax Formation and Stress Response
Very-long-chain alkanes are fundamental components of the cuticular wax that covers the aerial surfaces of terrestrial plants. mdpi.comfrontiersin.org This hydrophobic layer serves as a primary barrier against various environmental stresses. researchgate.net The accumulation of alkanes is a key strategy for plants to limit non-stomatal water loss and enhance tolerance to both dehydration and low temperatures. mdpi.com
Studies on Arabidopsis thaliana have shown that mutants with increased alkane accumulation (dewax) are more resistant to dehydration and freeze at colder temperatures compared to wild-type plants. mdpi.com Conversely, mutants deficient in alkane synthesis are more sensitive to water loss. mdpi.com Research on the medicinal plant Melia azedarach (Chinaberry) further supports this role. When subjected to water deficit conditions, these plants showed a significant increase in the accumulation of long-chain alkanes, including hexatriacontane (B166362) and this compound, in their leaves. mdpi.comresearchgate.net This response is interpreted as a protective mechanism to reinforce the cuticular barrier against water loss, highlighting the direct link between alkane synthesis and abiotic stress response. mdpi.com
| Compound Class | Compound Name | Fold Change (log₂(WD/WW)) | Reference |
|---|---|---|---|
| Long-Chain Alkane | Hexatriacontane (C36) | +0.8 | mdpi.com |
| Long-Chain Alkane | Tetracontane (C40) | -0.1 | mdpi.com |
| Long-Chain Alkane | This compound (C52) | +0.4 | mdpi.com |
| Sterol | β-sitosterol | +0.3 | mdpi.com |
| Organic Acid | Stearic acid | +0.4 | mdpi.com |
Identification in Biological Extracts (e.g., Plant Leaves)
This compound and its derivatives have been identified as naturally occurring compounds in the extracts of various plants. Phytochemical analysis of the leaves of Artabotrys odoratissimus (Ylang-ylang vine) led to the isolation and characterization of a novel derivative, 4,5-epoxy-26-ol-dopentacontane. csic.es This finding was reported as part of broader investigations into the chemical constituents of this medicinally and aromatically important plant. ijiset.comphytojournal.com
Vi. Environmental and Biogeochemical Studies of Dopentacontane
Biodegradation Pathways and Microbial Remediation
The biodegradation of dopentacontane presents a challenge for microorganisms due to its high molecular weight and extreme hydrophobicity. However, specialized microbes have evolved enzymatic systems to utilize such recalcitrant hydrocarbons as carbon and energy sources.
Certain bacterial genera are well-documented for their ability to degrade a wide range of hydrocarbons, including long-chain alkanes. Among these, species of Rhodococcus and the recently characterized Mixta calida are notable.
Rhodococcus sp. : Bacteria of the genus Rhodococcus are recognized for their extensive catabolic versatility and metabolic pathways, making them robust candidates for bioremediation. capes.gov.br They possess large genomes that encode for a variety of enzymes capable of breaking down complex organic compounds, including hydrocarbons. capes.gov.br Strains like Rhodococcus erythropolis have demonstrated the ability to degrade solid alkanes (such as hexadecane (B31444) at 10°C) by forming specialized cellular structures and producing biosurfactants to increase substrate bioavailability. nih.gov These bacteria can produce trehalolipid biosurfactants, which can be either bound to the cell wall or released into the medium to help emulsify and transport hydrophobic substrates into the cell. nih.gov Their resilience in harsh environmental conditions further enhances their suitability for cleaning up polluted sites. capes.gov.brnih.gov
Mixta calida : A strain of Mixta calida (HXX308), isolated from the deep-sea sediments of the Mariana Trench, has been identified as capable of degrading medium- to long-chain n-alkanes in the C18 to C36 range. nih.govnih.govresearchgate.net While this is the first marine-isolated Mixta strain, its hydrocarbon degradation characteristics are similar to terrestrial strains. nih.govfrontiersin.org Genomic analysis revealed that it possesses a complete aerobic alkane metabolism pathway. nih.govresearchgate.net The key enzyme identified for this process is a LadB-type alkane monooxygenase, which initiates the degradation cascade. frontiersin.org The ability of this bacterium to function under high pressure suggests that microbial degradation of long-chain alkanes is a relevant process even in extreme hadal environments. nih.govresearchgate.netfrontiersin.org
Table 1: Characteristics of Key Alkane-Degrading Bacterial Genera
| Feature | Rhodococcus sp. | Mixta calida (Strain HXX308) |
|---|---|---|
| Degradation Range | Wide range of hydrocarbons, including aromatic and aliphatic compounds. capes.gov.br | Medium to long-chain n-alkanes (C18-C36 confirmed). nih.govresearchgate.net |
| Key Enzymes | Diverse catabolic enzymes, including monooxygenases. nih.gov | LadB-type alkane monooxygenase. frontiersin.org |
| Metabolic Strategy | Production of trehalolipid biosurfactants to increase substrate bioavailability; formation of specialized cell structures. nih.gov | Aerobic alkane metabolism pathway. nih.govresearchgate.net |
| Habitat | Widespread in soil and aquatic environments. nih.gov | Isolated from deep-sea sediments (Mariana Trench). nih.govfrontiersin.org |
| Relevance | High potential for industrial bioremediation applications due to metabolic versatility and robustness. capes.gov.br | Provides insight into hydrocarbon cycling in extreme deep-sea environments. nih.govfrontiersin.org |
The enzymatic breakdown of very long-chain alkanes like this compound is an aerobic process initiated by the terminal oxidation of the alkane chain. This multi-step process converts the inert hydrocarbon into a fatty acid, which can then enter the central metabolism of the microorganism.
The primary mechanism involves the following steps:
Hydroxylation : The degradation is initiated by an alkane monooxygenase enzyme. In organisms like Mixta calida, this is a LadB-type enzyme that hydroxylates the terminal methyl group of the alkane, converting it into a primary alcohol. frontiersin.org
Oxidation to Aldehyde : The resulting alcohol is then oxidized to an aldehyde by an alcohol dehydrogenase (AdhC in Mixta calida). frontiersin.org
Oxidation to Fatty Acid : The aldehyde is further oxidized to a carboxylic acid (fatty acid) by an aldehyde dehydrogenase.
β-Oxidation : The newly formed fatty acid, corresponding in length to the original alkane, enters the β-oxidation pathway. This cycle systematically shortens the fatty acid chain by two carbon atoms at a time, producing acetyl-CoA. frontiersin.org
Central Metabolism : The acetyl-CoA molecules enter the tricarboxylic acid (TCA) cycle to generate energy (ATP) and cellular building blocks. frontiersin.org
For solid VLCAs like this compound, a critical preceding step is overcoming the low bioavailability. Microorganisms achieve this by producing biosurfactants to emulsify the substrate or through direct cell-substrate contact, sometimes involving specialized cell surface structures. nih.gov
Bioremediation is a strategy that utilizes microorganisms to break down environmental pollutants into less toxic substances. researchgate.net The optimization of this process for spills containing persistent hydrocarbons like this compound depends on controlling key environmental parameters to enhance microbial activity.
Key factors for optimization include:
Nutrient Availability (Biostimulation) : The growth of hydrocarbon-degrading microbes is often limited by the availability of nitrogen and phosphorus. Adding these nutrients to a contaminated site can stimulate the growth of indigenous microbial populations. researchgate.net
Microbial Seeding (Bioaugmentation) : In cases where the native microbial population is insufficient or lacks the necessary degradative capabilities, introducing specialized microbial strains known to degrade the target contaminants can enhance the cleanup process. researchgate.net
Oxygenation : The enzymatic degradation of alkanes is primarily an aerobic process. Therefore, ensuring an adequate supply of oxygen through methods like tilling (for soil) or sparging (for water) is crucial. researchgate.net
Temperature : Temperature is a critical factor, as it affects both the metabolic rate of microorganisms and the physical state of the hydrocarbon. nih.gov For VLCAs like this compound with high melting points, lower temperatures increase viscosity and reduce bioavailability, slowing degradation rates. nih.gov
pH : Most hydrocarbon-degrading bacteria thrive in a pH range of 6.0 to 8.0. Adjusting the pH of the contaminated matrix can optimize conditions for microbial growth. researchgate.net
Bioavailability : Increasing the surface area and solubility of this compound is essential. This can be achieved by adding biosurfactants or through physical mixing to break down larger aggregates of the contaminant. researchgate.netnih.gov
The process aims to convert the hydrocarbons completely into harmless products like carbon dioxide and water. nih.gov
Identifying the transient metabolic intermediates formed during the biodegradation of complex molecules like this compound is challenging. Isotopic tracing offers a powerful analytical method to overcome this. By using a substrate labeled with a stable isotope, such as Carbon-13 (¹³C), researchers can track the transformation of the parent compound through its metabolic pathway.
The methodology involves:
Synthesizing ¹³C-labeled this compound.
Introducing the labeled compound into a microbial culture or environmental microcosm.
At various time points, extracting metabolites from the system.
Analyzing the extracts using high-resolution analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS).
The mass spectrometer can selectively detect molecules that contain the ¹³C label, allowing for the unambiguous identification of degradation intermediates derived from this compound, distinguishing them from the complex background of other cellular metabolites. This technique is crucial for confirming the proposed degradation pathways and discovering novel metabolic routes.
Optimization of Bioremediation Processes for Hydrocarbon Spills
Environmental Fate and Transport Mechanisms
The environmental distribution of this compound is governed by its distinct physical and chemical properties, namely its high molecular weight, non-polarity, and consequently low volatility and aqueous solubility.
Sorption : Due to its extreme hydrophobicity and large molecular size, this compound has a very strong tendency to sorb (adhere) to particulate matter in the environment.
In Soil : It will bind tightly to the organic carbon fraction of soil and sediments. This strong sorption limits its mobility in groundwater and reduces its bioavailability to microorganisms. Its presence in the leaf cuticular wax of plants like Melia azedarach underscores its lipophilic nature and tendency to associate with organic matrices. mdpi.comresearchgate.net
In Snow : If introduced into a snowpack, this compound would likely adhere to impurities within the snow and ice crystals. Upon melting, it would be retained in the upper soil layers along with other particulate matter rather than being transported with the meltwater.
Volatilization : Volatilization is the process by which a substance evaporates into the atmosphere. The vapor pressure of a compound at a given temperature determines its tendency to volatilize. Very long-chain alkanes like this compound have exceptionally low vapor pressures. umsl.edu Consequently, volatilization is not a significant transport or loss mechanism for this compound from soil or water surfaces under typical environmental conditions. umsl.edu Its persistence in the environment is therefore primarily dictated by the slow rates of biotic and abiotic degradation rather than physical transport into the atmosphere.
Table 2: Summary of Environmental Fate Mechanisms for this compound
| Process | Likelihood | Rationale |
|---|---|---|
| Sorption to Soil/Sediment | Very High | Extremely hydrophobic and non-polar; high affinity for organic matter. mdpi.com |
| Volatilization from Soil/Water | Very Low | Exceptionally low vapor pressure due to high molecular weight. umsl.edu |
| Leaching to Groundwater | Very Low | Strong sorption to soil particles prevents downward movement with water. |
| Atmospheric Transport | Negligible | Not volatile enough to enter the gas phase in significant amounts. |
Transformation from Biogenic Sources to Geochemical Reservoirs
The journey of this compound and other long-chain n-alkanes from living plants to the geological record is a complex process of transformation and preservation known as diagenesis. These compounds originate primarily from the epicuticular waxes of higher terrestrial plants. ifremer.frd-nb.inforesearchgate.net After the plant dies or sheds its leaves, these waxes are incorporated into litter, soil, and eventually sedimentary systems. researchgate.net
Due to their chemical inertness and insolubility in water, n-alkanes are relatively resistant to degradation compared to other organic compounds, allowing them to be preserved in sedimentary archives for millennia. d-nb.infomdpi.comsci-hub.se This high preservation potential makes them valuable biomarkers. d-nb.infomdpi.comsci-hub.se As organic matter is buried and subjected to increasing temperature and pressure over geological timescales, the n-alkanes become part of complex macromolecular organic matter called kerogen, and can eventually be released as components of petroleum. unam.mx
Impact of Environmental Conditions on Alkane Distribution Patterns
The distribution of n-alkanes, including this compound, in plants and subsequently in soils and sediments is significantly influenced by environmental conditions. ifremer.frmdpi.com Climatic factors such as temperature and precipitation play a crucial role. copernicus.orgmdpi.com In drier environments, vascular plants often produce longer-chain n-alkanes (e.g., C27 to C35) as a mechanism to protect against water loss. mdpi.comnih.gov Conversely, cooler or wetter climates may favor plants with shorter-chain n-alkanes. nih.gov
Studies have shown that these climatic signals can be preserved in the soil and sedimentary record. For example, a study along an environmental gradient in the tropical Andes found a systematic shift in n-alkane chain lengths that correlated with temperature and precipitation. copernicus.org Similarly, research in arid regions indicates that sedimentary n-alkane signatures are influenced by environmental factors like temperature and precipitation, in addition to the local vegetation. mdpi.com The distribution patterns can exhibit systematic changes across different stages of geological evolution, with, for instance, an increase in the abundance of long-chain alkanes during glacial periods reflecting changes in terrestrial input. frontiersin.org
Microbial activity, which is also governed by environmental conditions like temperature and moisture, is a key driver of n-alkane degradation. copernicus.orgmdpi.com Warmer and wetter conditions typically lead to increased microbial activity, resulting in more pronounced degradation of the original plant wax signal. copernicus.org This is often reflected by a decrease in the Carbon Preference Index (CPI), a measure of the odd-over-even predominance. copernicus.orgnih.gov
This compound and n-Alkane Biomarkers in Paleoenvironmental Reconstruction
The preservation of leaf wax n-alkanes in sedimentary archives like loess, peat, and lake or marine sediments makes them powerful tools for reconstructing past environments. ifremer.frd-nb.infocambridge.org Their distribution and isotopic composition provide valuable information on past vegetation, climate, and ecosystems. mdpi.comfrontiersin.org
Paleoclimate and Paleoecology Applications of Leaf Wax n-Alkanes
The chain length distribution of n-alkanes is a widely used proxy for paleovegetation and paleoclimate. d-nb.infomdpi.com Generally, longer-chain homologs, such as nC31 and nC33, are considered to be predominantly produced by grasses and herbs, while shorter-chain homologs like nC27 and nC29 are more characteristic of trees and shrubs. mdpi.comresearchgate.netcopernicus.org By analyzing the relative abundance of these different chain lengths in a sediment core, scientists can infer shifts in vegetation, such as the expansion of grasslands versus forests, which are often linked to changes in climate (e.g., aridity or humidity). mdpi.comcambridge.org
Several metrics are used to interpret these patterns:
Average Chain Length (ACL): The weighted average of the different carbon chain lengths can indicate shifts in the dominant vegetation type. mdpi.comnih.gov Higher ACL values are often associated with grasses and drier climates, while lower values may suggest more trees and shrubs. nih.gov
Proxy Ratios: Ratios of specific n-alkane homologs, such as (nC31+nC33)/(nC27+nC29), are used to estimate the relative contribution of grasses versus trees. cambridge.org
Hydrogen Isotope Ratios (δ²H): The isotopic composition of hydrogen in n-alkanes is used as a proxy for the isotopic composition of precipitation, providing insights into past hydrological cycles and climate. confex.compnas.orggoldschmidtabstracts.info
The following table summarizes key n-alkane proxies and their paleoenvironmental applications.
| Proxy | Calculation Basis | Paleoenvironmental Interpretation | References |
| Average Chain Length (ACL) | Weighted average of odd-numbered, long-chain n-alkanes (e.g., C25-C35). | Indicates shifts in vegetation type (e.g., grasses vs. trees) and associated climate (e.g., aridity). | mdpi.com, nih.gov |
| Carbon Preference Index (CPI) | Measures the predominance of odd- over even-numbered n-alkanes. | Indicates the preservation state of organic matter; lower values suggest increased degradation. | mdpi.com, copernicus.org, nih.gov |
| Grass vs. Tree Ratios | Ratios of specific n-alkane chain lengths (e.g., nC31/nC29). | Estimates the relative abundance of grasses (higher ratio) versus trees/shrubs (lower ratio). | cambridge.org |
| Hydrogen Isotopes (δ²H) | Isotopic ratio of deuterium (B1214612) to hydrogen in specific n-alkane molecules. | Reconstructs the isotopic composition of past precipitation and informs on hydroclimate changes. | confex.com, pnas.org |
Chemotaxonomic Differentiation Using Alkane Chain Length Distributions
The idea that different plant groups produce distinct n-alkane patterns forms the basis of chemotaxonomy. mdpi.comfuture4200.com This principle allows researchers to use preserved n-alkane distributions in sediments to identify the types of plants that lived in an area in the past. researchgate.net For example, the predominance of C27 and C29 alkanes is often interpreted as a signal from forest-type vegetation, whereas a predominance of C31 is considered typical for grasses. researchgate.net Some plant groups have very specific signatures; for instance, Sphagnum mosses are characterized by a high abundance of nC23 and nC25 alkanes. future4200.com
However, using n-alkanes for chemotaxonomic fingerprinting is not without challenges. mdpi.com While the distinction between broad categories like grasses and trees can be robust on a regional level, global meta-analyses have shown that n-alkane distributions are highly variable within plant groups. ifremer.frfuture4200.com This variability can be influenced by environmental factors and species-specific differences, making it difficult to make precise taxonomic distinctions based solely on n-alkane abundances. d-nb.infofuture4200.com Therefore, regional calibration studies, which analyze the n-alkane patterns of modern local plants, are crucial for the robust interpretation of paleo-records. d-nb.infomdpi.com
Addressing Degradation Effects on Biomarker Interpretations
The transformation of n-alkanes from fresh plant material to sedimentary archives involves degradation that can alter the original biomarker signal. researchgate.netcopernicus.org A primary effect of degradation, often driven by microbial activity, is a reduction in the total concentration of n-alkanes and a decrease in the odd-over-even predominance, reflected in lower CPI or OEP values. mdpi.comresearchgate.netcopernicus.org If not accounted for, these alterations could lead to biased or incorrect paleoenvironmental interpretations. copernicus.org
Researchers have developed methods to account for these diagenetic effects.
Assessing Preservation State: The CPI is commonly used as a proxy for the preservation state of n-alkanes. mdpi.comnih.gov Low values (e.g., <5) can indicate significant degradation, signaling that interpretations should be made with caution. mdpi.com
Focusing on Relative Ratios: While absolute concentrations and CPI can change, some studies suggest that the relative distribution pattern among the odd-carbon-numbered n-alkanes may be less affected by degradation, preserving the environmental information. copernicus.org
Degradation Correction Models: In some cases, mathematical models are applied to estimate the original vegetation composition by correcting for the effects of degradation on n-alkane ratios. cambridge.orgcambridge.org
Despite these challenges, studies have shown that even with degradation, the primary climatic or vegetation signal is often preserved, albeit in a weaker form. copernicus.org Combining n-alkane analysis with other independent proxies, such as pollen or isotope measurements, is advisable to strengthen paleoenvironmental interpretations. mdpi.com
Extraterrestrial Occurrence and Astrobiological Implications
The study of organic molecules in extraterrestrial materials is a key aspect of astrobiology, providing clues about the potential for life beyond Earth. Long-chain hydrocarbons, including alkanes, have been documented in meteorites, particularly in a primordial class known as carbonaceous chondrites. nsf.govosti.gov The origin of these extraterrestrial alkanes is a subject of intense research and debate. nsf.govosti.gov
One key question is whether these organic molecules are pristine remnants from the early solar system or the result of terrestrial contamination after the meteorite has landed. nsf.govosti.gov Analysis of newly fallen meteorites, such as the Tagish Lake meteorite, which had minimal exposure to the terrestrial environment, revealed the presence of n-alkanes, supporting their extraterrestrial origin. osti.gov Recent analysis of the Ryugu asteroid samples also found polycyclic aromatic hydrocarbons (PAHs) that likely formed in cold interstellar space. astrobiology.com
Several mechanisms have been proposed for the formation of these alkanes in space:
Fischer-Tropsch Type (FTT) Reactions: These reactions can synthesize hydrocarbons from carbon monoxide and hydrogen on the surface of mineral catalysts. Laboratory experiments have shown that chondritic meteorite material can effectively catalyze FTT reactions, producing alkanes and other organic compounds under conditions relevant to the early solar system. aanda.orgastrobiology.com
Gas-Phase Synthesis: Recent studies propose a gas-phase synthesis mechanism where n-alkanes up to at least n-C32H66 can form through sequential methyl-methylene additions in the carbon-rich environments around evolved stars. nih.gov
The presence of long-chain alkanes, which on Earth are key components of cell membranes, in extraterrestrial objects is of significant astrobiological interest. wikipedia.org While their presence is not definitive proof of life, it demonstrates that the complex organic building blocks necessary for life can be synthesized and delivered to planets via meteorites and comets. aanda.org This suggests that the raw materials for prebiotic chemistry may have been widespread in the early solar system. aanda.orgastrobiology.com The recent potential detection of long-chain alkanes in Martian mudstone by the Curiosity rover further fuels interest in these compounds as potential biosignatures. wikipedia.orgchemistryworld.com Understanding how these molecules behave under the extreme conditions of atmospheric entry and impact is crucial for correctly interpreting their origin and significance. nsf.govosti.govosti.gov
Detection of Long-Chain Alkanes in Martian Samples
The search for organic molecules on Mars, a key indicator of past or present life, has yielded significant findings. While the specific molecule this compound (C₅₂H₁₀₆) has not been identified, the detection of other long-chain alkanes provides crucial context for understanding the potential for organic chemistry on the Red Planet.
A major breakthrough came with the Sample Analysis at Mars (SAM) instrument suite aboard the Curiosity rover. sci.newsnasa.gov Analyzing a mudstone sample named "Cumberland" from Yellowknife Bay in Gale Crater, SAM detected the first definitive evidence of indigenous Martian organic molecules. nasa.govpnas.orguniversetoday.com Using a modified analytical procedure, scientists identified long-chain alkanes, specifically decane (B31447) (C₁₀H₂₂), undecane (B72203) (C₁₁H₂₄), and dodecane (B42187) (C₁₂H₂₆). sci.newspnas.orgnih.govnasa.gov Dodecane represents the highest molecular mass organic molecule identified on the Martian surface to date. sci.newsnasa.gov
These molecules were released from the sample at temperatures between 320°C and 550°C. pnas.org The presence of these larger organic molecules demonstrates that they can be preserved in ancient Martian sediments for billions of years, despite the harsh surface environment characterized by intense radiation and oxidation. pnas.org The clay-rich nature of the mudstone and the presence of sulfate (B86663) minerals are believed to play a significant role in this long-term preservation. sci.newspnas.orgpnas.org
Interactive Data Table: Long-Chain Alkanes Detected by the SAM Instrument in the Cumberland Sample
| Compound | Chemical Formula | Carbon Atoms | Molecular Mass ( g/mol ) | Significance |
| Decane | C₁₀H₂₂ | 10 | 142.28 | Part of the first definitive detection of indigenous Martian organic molecules. sci.newspnas.org |
| Undecane | C₁₁H₂₄ | 11 | 156.31 | Confirms the presence of a series of long-chain alkanes. sci.newspnas.org |
| Dodecane | C₁₂H₂₆ | 12 | 170.34 | The highest molecular mass organic molecule identified on Mars to date. sci.newsnasa.gov |
Origin of Alkanes in Planetary Environments (Abiotic vs. Biotic Sources)
The origin of the long-chain alkanes detected on Mars remains uncertain, with plausible arguments for both non-biological (abiotic) and biological (biotic) sources. pnas.orgnih.govresearchgate.net
Abiotic Sources:
Fischer-Tropsch Synthesis: This process involves a series of chemical reactions that convert a mixture of carbon monoxide and hydrogen into liquid hydrocarbons. pnas.org Such processes could occur in hydrothermal systems on Mars, where water interacts with minerals. nasa.govgeoscienceworld.org
Meteoritic Infall: Mars is constantly bombarded by meteorites and interplanetary dust particles, which are known to carry organic matter, including amino acids, polycyclic aromatic hydrocarbons, and carboxylic acids. tufts.edu These could be a significant source of organic compounds on the Martian surface.
Biotic Sources: The possibility that these alkanes are biosignatures is a major driver of research.
Fragments of Fatty Acids: On Earth, fatty acids are fundamental components of life, serving as building blocks for cell membranes. nasa.govastrobiology.com Laboratory experiments support the hypothesis that the alkanes detected by SAM could have been preserved in the mudstone as long-chain carboxylic acids (fatty acids). sci.newspnas.orgnih.govpnas.orgresearchgate.net For instance, undecanoic acid, dodecanoic acid, and tridecanoic acid are considered the likely precursors for the detected decane, undecane, and dodecane, respectively. sci.newsuniversetoday.compnas.org
Biochemical Products: While abiotic processes can form these acids, they are considered universal products of biochemistry. sci.newspnas.orgpnas.org The detection of molecules that could be breakdown products of fatty acids is tantalizing because it points towards chemical pathways associated with life. universetoday.comearthsky.org
Currently, the data from the SAM instrument is not sufficient to definitively distinguish between these origins. pnas.org Abiotic processes can produce fatty acids with no specific preference for the number of carbon atoms, whereas terrestrial biology often shows a preference for even-numbered carbon chains. pnas.org The limited number of alkanes detected so far does not allow for a conclusive determination based on this pattern. pnas.org Ultimately, returning Martian samples to Earth for more detailed analysis may be necessary to resolve the debate about the origin of these organic molecules. pnas.orgastrobiology.com
Vii. Materials Science and Engineering Research with Dopentacontane
Development of Advanced Functional Materials
The long hydrocarbon chain of dopentacontane serves as a building block for creating materials with enhanced performance characteristics. Its chemical stability and physical properties make it a candidate for modifying existing polymers and fabricating new protective layers.
Research has demonstrated the use of this compound derivatives to create modified polyester (B1180765) fibers with improved properties. google.com One approach involves synthesizing an amido fatty acid glycol ester from this compound dicarboxylic acid. google.com This ester is then dispersed among the molecular chains of polyester during its preparation. google.com The integration of this this compound derivative creates a hydrogen-bond interaction that fixes the relative positions of the ester and the polyester chains. google.com
This modification leads to a significant increase in the free volume spaces within the fiber's molecular structure, particularly at temperatures between 90-130°C. google.com The result is a high-dye-uptake-rate polyester fiber. google.com The process to create the key intermediate involves several steps, starting with the esterification of this compound dicarboxylic acid. This modified polyester, incorporating this compound moieties, can then be processed into fibers for textile applications. The general goal of such chemical modifications is to overcome inherent drawbacks of standard polyester, such as its hydrophobicity, to improve properties like dyeability and comfort. fibre2fashion.com
The inherent hydrophobic nature of this compound makes it a subject of exploration for use in high-performance coatings and sealants. Its long, nonpolar hydrocarbon chain provides significant resistance to water and other chemicals, which can enhance the durability and longevity of protected surfaces. This property is particularly valuable in industries such as construction and automotive, where materials are frequently exposed to harsh environmental conditions. While specific formulations are proprietary, the principle relies on leveraging the low surface energy and chemical inertness characteristic of very-long-chain alkanes to create robust protective barriers.
Integration of this compound Derivatives into Polymer Composites (e.g., Modified Polyester Fibers)
Phase Behavior and Thermal Energy Storage Applications
This compound is a promising organic phase change material (PCM) for thermal energy storage (TES) applications. mdpi.comresearchgate.net PCMs store and release large amounts of thermal energy, known as latent heat, at a nearly constant temperature during their phase transition (e.g., from solid to liquid). mdpi.com This capability makes them highly efficient for managing thermal energy in various applications, from buildings to electronics. researchgate.net
The selection and design of an organic PCM for a specific application are guided by several key principles. mdpi.com An ideal PCM should possess:
High Latent Heat of Fusion: A high enthalpy of fusion allows for the storage of more energy per unit mass, leading to more compact and efficient TES systems. mdpi.com
Appropriate Phase Transition Temperature: The melting point of the PCM must align with the operating temperature range of the intended application. mdpi.com For example, a PCM for solar water heating would need a different melting point than one used for cooling electronics. researchgate.net
High Thermal Conductivity: Good thermal conductivity facilitates rapid charging and discharging of the stored thermal energy.
Chemical Stability: The material must be chemically stable and not degrade over numerous melting and freezing cycles. mdpi.com
Small Volume Change: A minimal change in volume during the phase transition is desirable to reduce stress on the containment vessel. mdpi.com
Low Cost and Availability: For large-scale applications, the material must be affordable and readily available. mdpi.com
Alkanes, or paraffins, are a prominent class of organic PCMs due to their high heat of fusion and chemical inertness. mdpi.com
Below is a table summarizing key phase change properties of this compound.
| Property | Value | Units | Source |
|---|---|---|---|
| Chemical Formula | C₅₂H₁₀₆ | - | nist.govnih.gov |
| Molecular Weight | 731.4 | g/mol | nih.gov |
| CAS Number | 7719-79-1 | - | nist.govnih.gov |
| Melting Point (Tfus) | 366.7 - 367 | K | nist.gov |
| Enthalpy of Fusion (ΔfusH) | 171.8 | kJ/mol | nist.gov |
The molecular structure of n-alkanes has a direct and predictable influence on their thermal energy storage properties. mdpi.comresearchgate.net For long-chain alkanes, two key structural features are paramount: the chain length and the parity (even or odd) of the carbon number.
Chain Length: As the length of the hydrocarbon chain increases, the melting point generally rises due to stronger van der Waals forces between the molecules.
Odd-Even Effect: A significant trend observed in n-alkanes is the "odd-even effect." mdpi.comresearchgate.net Alkanes with an even number of carbon atoms, like this compound (C52), tend to have higher melting points and greater enthalpies of fusion than the adjacent odd-numbered alkanes. mdpi.comresearchgate.net This is attributed to more efficient packing of the molecules in the solid crystal lattice for even-chained alkanes, which requires more energy to disrupt during melting. mdpi.comresearchgate.net This efficient packing allows them to store more thermal energy per unit mass, making even-numbered alkanes like this compound more desirable as PCMs. mdpi.comresearchgate.net
The table below illustrates this trend by comparing the thermal properties of several long-chain n-alkanes.
| Compound Name | Carbon Number | Melting Point (°C) | Enthalpy of Fusion (kJ/kg) |
|---|---|---|---|
| Pentacontane | 50 | 92.1 | 259 |
| Henpentacontane | 51 | 93.4 | 224 |
| This compound | 52 | 94.0 | 235 |
| Hexacontane | 60 | 99.3 | 263 |
Data for this table is synthesized from trends and specific values reported in literature for long-chain alkanes. mdpi.comresearchgate.net
Characterization of Phase Transitions for Energy Storage
Interfacial Phenomena and Surfactant Properties
While this compound itself is not a surfactant due to its non-amphiphilic nature, its extreme hydrophobicity plays a crucial role in the study of interfacial phenomena, particularly in systems containing both oil and water phases.
In the context of oil spills, chemical dispersants are employed to break large oil slicks into smaller droplets that can be scattered throughout the water column, a process known as emulsification. These dispersants are surfactant molecules with both a hydrophilic (water-attracting) head and a lipophilic (oil-attracting) tail. Long-chain alkanes like this compound are major components of the crude oil that constitutes a spill.
Molecular dynamics simulations have shown that long-chain n-alkanes exhibit a strong thermodynamic preference to remain at air/saltwater and oil/water interfaces. rsc.org The presence of surfactant molecules, such as those in chemical dispersants, can enhance this effect. rsc.org The interaction between the dispersant's lipophilic tail and the long alkane chains helps to reduce the interfacial tension between the oil and water, allowing wave action to break the slick into stable droplets. rsc.org
Furthermore, research has shown that the stability of these oil droplets can be significantly improved by using hydrophobically modified biopolymers in conjunction with traditional dispersants. researchgate.net In this application, the hydrophobic portions of the modified biopolymer anchor themselves within the oil droplets (composed of alkanes like this compound), creating a protective layer that prevents coalescence and enhances the long-term dispersion of the oil. researchgate.net This suggests a synergistic role where the intrinsic properties of long-chain alkanes are leveraged by advanced materials to improve remediation efficiency.
The principles of oil spill dispersion extend to the broader creation of emulsions and colloidal systems for industrial and consumer products. An emulsion is a mixture of two or more immiscible liquids, such as oil and water, stabilized by an emulsifying agent. This compound, as a very long-chain alkane, is a model compound for the oil phase in many oil-in-water emulsions.
Research has demonstrated that long-chain alkanes can be spontaneously emulsified under specific conditions, particularly when certain propylene (B89431) oxide/ethylene (B1197577) oxide (PO/EO) surfactants are initially dissolved in the oil phase rather than the aqueous phase. acs.org This highlights the importance of the alkane's interaction with the surfactant at the molecular level.
A key application involving long-chain alkanes is the development of emulsion stabilizers from modified biopolymers. google.comgoogle.com Hydrophobically-modified chitosan (B1678972), for instance, exhibits emulsion stabilization properties that are useful in cosmetic formulations. google.comgoogle.com In this context, long-chain alkanes, with this compound being explicitly cited as a potential modifying group, are covalently attached to the naturally hydrophilic chitosan backbone. google.comgoogle.com The resulting amphiphilic polymer can effectively position itself at the oil-water interface, stabilizing emulsions in products like creams and lotions. google.comgoogle.com
Role of this compound as a Surfactant in Oil Spill Dispersion Mechanisms
Applications in Biomedical and Personal Care Materials
The chemical inertness and hydrophobicity of long-chain alkanes like this compound are leveraged to modify the properties of natural polymers for use in biomedical and personal care products.
Biopolymers such as chitosan, alginate, and cellulose (B213188) are abundant, biodegradable, and biocompatible, but their inherent hydrophilicity can limit their application. Chemical modification to attach hydrophobic long-chain alkanes creates amphiphilic materials with enhanced functionality.
Hydrophobically-Modified Chitosan: Chitosan, a polysaccharide derived from chitin, possesses reactive amine groups that can be modified. google.com Through processes like N-alkylation or N-acylation, long hydrocarbon chains are attached to the chitosan backbone. google.commdpi.com Patents explicitly list n-dopentacontane as a possible hydrophobic moiety for such modifications. google.com This process enhances chitosan's hydrophobicity and its solubility in certain organic solvents. ulb.ac.be These modified chitosans have numerous applications, including as film-formers and emulsion stabilizers in personal care products like moisturizing creams and lotions, and as advanced materials for wound dressings due to improved hemostatic effects. google.comulb.ac.be
Hydrophobically-Modified Alginate: Alginate, a polysaccharide extracted from brown seaweed, can be hydrophobically modified by attaching alkyl chains to its carboxylic acid groups through esterification or amidation. mdpi.comnih.gov This creates amphiphilic alginate derivatives that can self-assemble in aqueous solutions to form stable hydrogels or nanoparticles. nih.gov These structures are capable of encapsulating hydrophobic drugs, offering potential for controlled-release drug delivery systems. nih.gov The hydrophobic domains, formed by the long alkane chains, enhance the material's affinity for non-polar drug molecules. nih.gov
Hydrophobically-Modified Cellulose: Cellulose, the most abundant natural polymer, can also be rendered hydrophobic. Methods such as silylation can be used to graft long-chain alkanes onto the cellulose surface by reacting with its hydroxyl groups. mdpi.com This surface modification transforms the naturally hydrophilic material into a hydrophobic one, a property that is being explored for creating water-resistant biomedical materials and packaging. mdpi.comtandfonline.com
| Biopolymer | Modification Method | Attached Hydrophobic Chain (Example) | Resulting Properties & Applications | References |
| Chitosan | N-alkylation, N-acylation | Long-chain alkanes (e.g., this compound) | Emulsion stabilization, film formation, enhanced hemostasis. Used in cosmetics, personal care creams, and wound dressings. | google.comgoogle.comulb.ac.be |
| Alginate | Esterification, Amidation | Dodecyl (C₁₂), Octadecyl (C₁₈) chains | Self-assembly into hydrogels and nanoparticles. Used for controlled release of hydrophobic drugs. | nih.govnih.govresearchgate.net |
| Cellulose | Silylation, Esterification | Long-chain alkanes via organosilanes | Creates hydrophobic surfaces. Used for water-resistant biomedical materials and high-performance packaging. | mdpi.comtandfonline.com |
Q & A
Q. Advanced Research Focus
- Force Field Selection : Use all-atom OPLS-AA or CHARMM for accurate van der Waals and torsional potential modeling.
- Validation : Compare simulated diffusion coefficients with experimental pulsed-field gradient NMR results .
- High-Performance Computing (HPC) : Employ parallelized MD software (e.g., GROMACS) to handle large system sizes (>100,000 atoms) .
What methodologies ensure reproducibility in measuring this compound’s viscosity-temperature relationships?
Q. Basic Research Focus
- Calibration Standards : Use NIST-traceable reference fluids to calibrate viscometers.
- Shear Rate Control : Report shear rates in rotational viscometry to avoid non-Newtonian artifacts .
- Open Data : Publish raw viscosity vs. temperature curves alongside curve-fitting parameters (e.g., Arrhenius coefficients) .
How should contradictory data on this compound’s biodegradation pathways be addressed in environmental chemistry studies?
Q. Advanced Research Focus
- Meta-Analysis : Systematically review literature to identify methodological inconsistencies (e.g., microbial consortium diversity, incubation periods) .
- Isotopic Tracing : Use <sup>13</sup>C-labeled this compound to track degradation intermediates via LC-MS .
- Ecotoxicity Assays : Pair biodegradation data with Daphnia magna or algal growth inhibition tests to contextualize environmental impact .
What experimental controls are critical when studying this compound’s photostability under UV irradiation?
Q. Basic Research Focus
- Dark Controls : Include samples shielded from UV to differentiate thermal vs. photolytic degradation.
- Radical Scavengers : Add tert-butanol or NaN3 to quench reactive oxygen species, isolating direct photolysis pathways .
- Spectroscopic Monitoring : Use UV-Vis and electron paramagnetic resonance (EPR) to detect transient radical species .
How can researchers reconcile discrepancies between computational predictions and experimental data for this compound’s thermodynamic properties?
Q. Advanced Research Focus
- Sensitivity Analysis : Vary force field parameters (e.g., Lennard-Jones coefficients) to identify error sources .
- Benchmarking : Compare simulation results against high-accuracy methods like coupled-cluster theory for small alkane analogs .
- Collaborative Validation : Share computational workflows via platforms like Zenodo for community verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
